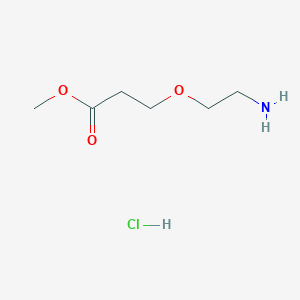
Methyl 3-(2-aminoethoxy)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(2-aminoethoxy)propanoate hydrochloride” is a chemical compound with the CAS Number: 2225144-12-5 . It has a molecular weight of 183.63 .
Molecular Structure Analysis
The molecular formula of “Methyl 3-(2-aminoethoxy)propanoate hydrochloride” is C6H14ClNO3 . The InChI code is 1S/C6H13NO3.ClH/c1-9-6(8)2-4-10-5-3-7;/h2-5,7H2,1H3;1H .Physical And Chemical Properties Analysis
“Methyl 3-(2-aminoethoxy)propanoate hydrochloride” is a compound with a molecular weight of 183.63 . The specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.科学的研究の応用
Flavor Chemistry
Branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, which have structural similarities to Methyl 3-(2-aminoethoxy)propanoate hydrochloride, are key flavor compounds in various food products. The production and degradation of these compounds from amino acids have been extensively studied. Such research provides insights into controlling the formation of desired aldehyde levels in food through metabolic conversions, microbial interactions, and composition of the food itself (Smit, Engels, & Smit, 2009).
Neurotransmitter Trafficking
The trafficking of neurotransmitters like NMDA (N-methyl-D-aspartate) receptors is crucial for neurotransmission in the central nervous system. Glutamate, resembling the structure of Methyl 3-(2-aminoethoxy)propanoate hydrochloride, is the major excitatory neurotransmitter, and its receptors like NMDARs are fundamental in synaptic transmissions. Understanding the biosynthetic pathways, transport after release from the endoplasmic reticulum, and functioning at the plasma membrane of these receptors is essential for comprehending synaptic physiology and the pathology of several human brain diseases (Horak, Petralia, Kaniaková, & Sans, 2014).
Cancer Therapy
Research on compounds structurally similar to Methyl 3-(2-aminoethoxy)propanoate hydrochloride, such as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), shows promising results in cancer therapy. FTY720 has been approved for multiple sclerosis treatment due to its immunosuppressive effects by activating sphingosine-1-phosphate receptors. Apart from immunosuppressive properties, FTY720 also exhibits preclinical antitumor efficacy in various cancer models, indicating the potential of structurally similar compounds in cancer treatment (Zhang et al., 2013).
Biomaterials for Tissue Engineering
The research in polymeric nanobiomaterials, especially in economically fast-growing regions, is crucial for addressing health issues. For instance, poly(methyl dioxanone) (PMeDX) assists in fine-tuning mechanical and biological properties of scaffolds for tissue engineering applications. Understanding the degradation mechanism of scaffold films and fibers, cell culture studies, and engineering of various self-assembled nanomicelles indicates the diverse potential of compounds like Methyl 3-(2-aminoethoxy)propanoate hydrochloride in drug delivery and tissue engineering (Bhaw-Luximon et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
特性
IUPAC Name |
methyl 3-(2-aminoethoxy)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-9-6(8)2-4-10-5-3-7;/h2-5,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGGMCZGCAHSHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-aminoethoxy)propanoate hydrochloride | |
CAS RN |
2225144-12-5 |
Source


|
| Record name | methyl 3-(2-aminoethoxy)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

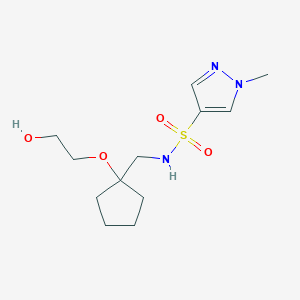
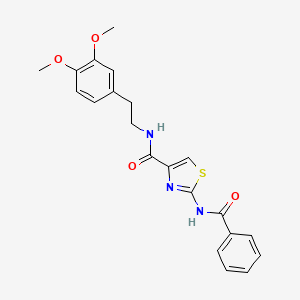
![2-[[5-(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2398181.png)
![N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2398182.png)
![6-methyl-5-(2-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2398183.png)
![2,6-difluoro-N-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2398184.png)
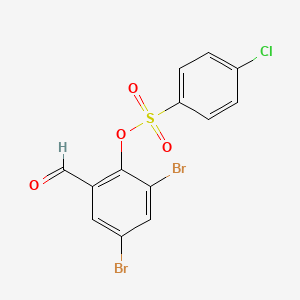

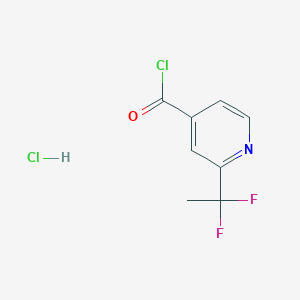
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)
![1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate](/img/structure/B2398194.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)
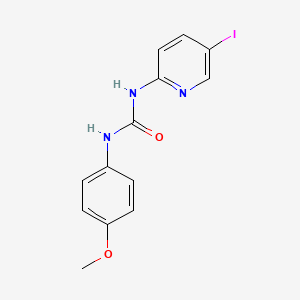
![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)